molecular formula C7H10ClFN2 B2898952 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride CAS No. 1065267-33-5

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride

Cat. No.: B2898952
CAS No.: 1065267-33-5
M. Wt: 176.62
InChI Key: XGSNHILBBHFTPS-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, featuring a fluorine atom at the 5-position and an ethanamine group at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride.

    Solvents: Organic solvents like dichloromethane or ethanol.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The fluorine atom enhances its reactivity and binding affinity to certain enzymes or receptors. The ethanamine group allows it to interact with biological molecules, potentially affecting various biochemical pathways .

Comparison with Similar Compounds

1-(5-Fluoropyridin-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and reactivity.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSNHILBBHFTPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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